molecular formula C9H5ClN2O B12871185 2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile

2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile

Cat. No.: B12871185
M. Wt: 192.60 g/mol
InChI Key: BEINBJPKMAOKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a chlorinated benzoxazole ring attached to an acetonitrile group. Benzoxazole derivatives have gained significant attention due to their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then further reacted with cyanide sources to yield the desired acetonitrile derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorobenzo[d]oxazol-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity and potential bioactivity compared to non-chlorinated analogs .

Properties

Molecular Formula

C9H5ClN2O

Molecular Weight

192.60 g/mol

IUPAC Name

2-(2-chloro-1,3-benzoxazol-4-yl)acetonitrile

InChI

InChI=1S/C9H5ClN2O/c10-9-12-8-6(4-5-11)2-1-3-7(8)13-9/h1-3H,4H2

InChI Key

BEINBJPKMAOKOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Cl)CC#N

Origin of Product

United States

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